molecular formula C17H18ClN3O2 B2407219 (4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone CAS No. 1046023-03-3

(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone

Cat. No.: B2407219
CAS No.: 1046023-03-3
M. Wt: 331.8
InChI Key: GOOGNIORVSKLHH-UHFFFAOYSA-N
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Description

(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8. The purity is usually 95%.
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Biological Activity

The compound (4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that incorporates a piperidine ring and an oxadiazole moiety. This structural configuration suggests potential biological activity, particularly in pharmacological applications. Recent studies have highlighted the diverse biological effects of oxadiazole derivatives, making this compound a subject of interest for further investigation.

Chemical Structure

The molecular formula of the compound is C19H24ClN3O2C_{19}H_{24}ClN_3O_2, with a molecular weight of 365.87 g/mol. The structure can be represented as follows:

IUPAC Name (4(3(4Chlorophenyl)1,2,4oxadiazol5yl)piperidin1yl)(cyclopropyl)methanone)\text{IUPAC Name }this compound)

Biological Activity Overview

The biological activities of compounds containing oxadiazole and piperidine rings have been extensively studied. These compounds exhibit a range of pharmacological properties including:

  • Anticancer Activity : Oxadiazole derivatives have shown effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. These may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives can inhibit the growth of cancer cells. For instance, a study indicated that compounds with similar oxadiazole structures exhibited IC50 values ranging from 0.63 to 92.4 µM against various cancer cell lines including colon and lung cancers .

Antimicrobial Properties

Research has shown that related compounds demonstrate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. In one study, several synthesized derivatives were evaluated for their antibacterial efficacy, revealing significant inhibitory effects .

Anti-inflammatory Effects

Compounds in this class have been noted for their ability to reduce inflammation through the inhibition of COX enzymes. This is critical in managing conditions characterized by chronic inflammation.

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
Oxadiazole DerivativeAnticancer (Colon Cancer)0.63 µM
Piperidine-OxadiazoleAntibacterial (Bacillus subtilis)Moderate
Various OxadiazolesAnti-inflammatory (COX inhibition)Not specified

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. The presence of the piperidine ring enhances this effect by improving solubility and bioavailability. Studies have shown that similar compounds can inhibit the growth of various bacterial strains:

Bacterial Strain Activity Level
Staphylococcus aureusModerate to Strong
Escherichia coliModerate
Pseudomonas aeruginosaWeak to Moderate

These findings suggest that (4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(cyclopropyl)methanone could be evaluated as a potential antibacterial agent.

Anticancer Activity

Compounds featuring oxadiazole moieties have been investigated for their anticancer properties. Preliminary studies indicate that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

A notable study demonstrated that similar oxadiazole derivatives exhibited cytotoxic effects against several cancer cell lines:

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)18.7

These results highlight the potential of the compound as a lead structure for developing new anticancer agents.

Neuropharmacological Potential

The structural characteristics of this compound suggest applications in treating neurological disorders. The piperidine component is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar structures have shown interactions with neurotransmitter systems such as serotonin and dopamine receptors.

Study 1: Antimicrobial Efficacy

In a comparative study evaluating various oxadiazole derivatives against clinical bacterial strains, it was found that modifications in the side chains significantly influenced antibacterial potency. The study concluded that further optimization of the target compound could enhance its efficacy.

Study 2: Anticancer Activity

A research project focused on the synthesis and evaluation of oxadiazole derivatives revealed promising results in inducing apoptosis in cancer cells. The study highlighted specific structural features that contributed to increased cytotoxicity.

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-14-5-3-11(4-6-14)15-19-16(23-20-15)12-7-9-21(10-8-12)17(22)13-1-2-13/h3-6,12-13H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOGNIORVSKLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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